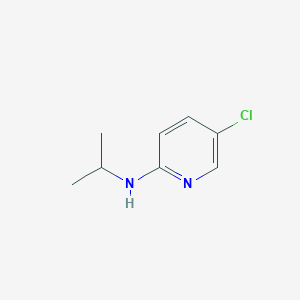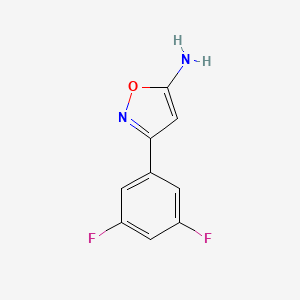
Methyl 3-bromo-6-cyano-2-formylphenylacetate
Vue d'ensemble
Description
Methyl 3-bromo-6-cyano-2-formylphenylacetate: is a multifaceted chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its bromo, cyano, and formyl functional groups attached to a phenylacetate backbone, making it a valuable intermediate in organic synthesis and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 3-bromo-6-cyano-2-formylphenylacetate typically involves multiple steps, starting with the bromination of a suitable precursor followed by cyano and formyl group introduction. Common synthetic routes include:
Bromination: : The initial step involves the bromination of a phenylacetate derivative using bromine in the presence of a catalyst.
Cyano Group Introduction: : The cyano group is introduced through a reaction with a cyano-containing reagent, such as cyanogen bromide.
Formylation: : The formyl group is introduced using formylation reagents like formic acid or formyl chloride.
Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient catalysts and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: : Methyl 3-bromo-6-cyano-2-formylphenylacetate undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the formyl group to a carboxylic acid.
Reduction: : Reduction reactions can reduce the cyano group to an amine.
Substitution: : Substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions: : Typical reagents and conditions for these reactions include:
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed: : The major products formed from these reactions include carboxylic acids, amines, and various substituted phenylacetate derivatives.
Applications De Recherche Scientifique
Chemistry: : In organic chemistry, Methyl 3-bromo-6-cyano-2-formylphenylacetate serves as a versatile intermediate for synthesizing complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology: : This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems and developing new therapeutic agents.
Medicine: : In medicinal chemistry, this compound is used in the design and synthesis of drug candidates. Its ability to interact with various biological targets makes it a useful building block for pharmaceuticals.
Industry: : In material science, this compound is employed in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its multifunctional nature allows for the creation of innovative materials for various industrial applications.
Mécanisme D'action
The mechanism by which Methyl 3-bromo-6-cyano-2-formylphenylacetate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the desired therapeutic outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to Methyl 3-bromo-6-cyano-2-formylphenylacetate include other bromo, cyano, and formyl-substituted phenylacetates. These compounds share structural similarities but may differ in their functional groups or positions on the phenyl ring.
Uniqueness: : What sets this compound apart is its specific combination of functional groups and their positions, which confer unique chemical reactivity and biological activity. This distinctiveness makes it particularly valuable in certain applications where precise structural features are required.
Propriétés
IUPAC Name |
methyl 2-(3-bromo-6-cyano-2-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-7(5-13)2-3-10(12)9(8)6-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIYOMHACMAASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)
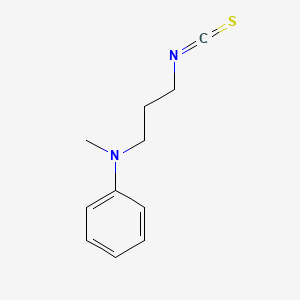
![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)
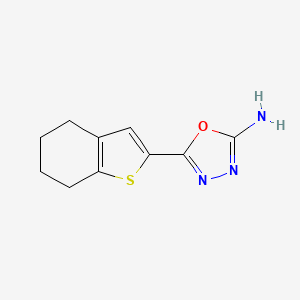
![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)
![3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1416351.png)

![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)
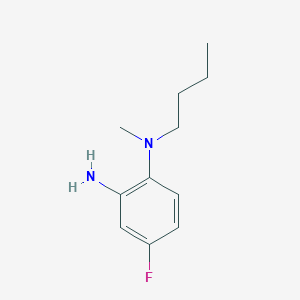

![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)
